molecular formula C20H32O3 B15287243 Trachyloban-6B,18,19-triol

Trachyloban-6B,18,19-triol

Cat. No.: B15287243
M. Wt: 320.5 g/mol
InChI Key: OGQXEROGLJNNHQ-VUHMVXJCSA-N
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Description

Trachyloban-6B,18,19-triol is a diterpenoid compound belonging to the trachylobane family. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by its unique tricyclic structure and multiple hydroxyl groups, which contribute to its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trachyloban-6B,18,19-triol typically involves multiple steps, starting from simpler diterpenoid precursors. One common approach is the bioinspired two-phase synthetic strategy. The first phase involves enantioselective and scalable access to intermediate compounds such as methyl ent-trachyloban-19-oate. The second phase employs chemical C-H oxidation methods to selectively convert these intermediates into higher functionalized trachylobanes, including this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological methods may pave the way for more efficient production routes in the future.

Chemical Reactions Analysis

Types of Reactions

Trachyloban-6B,18,19-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of trachyloban-6B,18,19-triol involves its interaction with various molecular targets and pathways. Its hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their function. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Trachyloban-6B,18,19-triol can be compared with other diterpenoids such as:

These comparisons highlight the uniqueness of this compound in terms of its specific hydroxylation pattern and biological activities.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,3R,4S,9S,10R,12R,13R)-5,5-bis(hydroxymethyl)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecan-3-ol

InChI

InChI=1S/C20H32O3/c1-17-4-3-5-19(10-21,11-22)16(17)14(23)8-20-7-13-12(6-15(17)20)18(13,2)9-20/h12-16,21-23H,3-11H2,1-2H3/t12-,13?,14-,15+,16+,17+,18-,20-/m1/s1

InChI Key

OGQXEROGLJNNHQ-VUHMVXJCSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)O)(CO)CO

Canonical SMILES

CC12CCCC(C1C(CC34C2CC5C(C3)C5(C4)C)O)(CO)CO

Origin of Product

United States

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